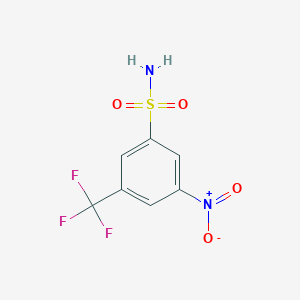
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is likely an organic compound that contains a benzene ring with nitro (-NO2), trifluoromethyl (-CF3), and sulfonyl chloride (-SO2Cl) functional groups . The presence of these functional groups suggests that this compound could be reactive and might be used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds . The nitro, trifluoromethyl, and sulfonyl chloride groups would be attached to the benzene ring at the 3rd, 5th, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring less reactive towards electrophilic aromatic substitution reactions . The sulfonyl chloride group is typically very reactive and could undergo substitution reactions with nucleophiles .Applications De Recherche Scientifique
C7H4ClF3NO4S\text{C}_7\text{H}_4\text{ClF}_3\text{NO}_4\text{S}C7H4ClF3NO4S
(CAS Number: 1227582-49-1), exhibits interesting properties that make it relevant in various fields. Here are six unique applications:- Researchers often employ this compound to synthesize novel pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug design .
- By incorporating this sulfonyl chloride into pesticide structures, scientists aim to enhance efficacy, selectivity, and environmental safety .
- This compound may find applications in designing specialty polymers, such as those used in drug delivery systems, coatings, or membranes .
- Photoredox reactions involving this compound can lead to the formation of C–C or C–heteroatom bonds, enabling the synthesis of complex molecules .
- This compound serves as a precursor for other trifluoromethylated compounds, which find applications in medicinal chemistry, materials science, and agrochemicals .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Materials Science and Polymer Chemistry
Photoredox Catalysis
Fluorinated Building Blocks
Combinatorial Chemistry and High-Throughput Screening
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the nitration of 3-trifluoromethylbenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl chloride.", "Starting Materials": [ "3-trifluoromethylbenzene", "Nitric acid", "Sulfuric acid", "Chlorine gas" ], "Reaction": [ "Nitration of 3-trifluoromethylbenzene using nitric acid and sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene", "Sulfonation of 3-nitro-5-trifluoromethylbenzene using sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid", "Conversion of 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid to 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride using chlorine gas" ] } | |
Numéro CAS |
1227582-49-1 |
Nom du produit |
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
Formule moléculaire |
C7H3ClF3NO4S |
Poids moléculaire |
289.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



